1-Ethyl-5-fluoro-3-methyl-1H-pyrazole-4-carboxylic acid
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Overview
Description
1-Ethyl-5-fluoro-3-methyl-1H-pyrazole-4-carboxylic acid is a heterocyclic organic compound that features a pyrazole ring substituted with ethyl, fluoro, and methyl groups
Mechanism of Action
Target of Action
It is known that similar compounds have been used in the synthesis of new classes of 2-phenylhydrazinylidene derivatives .
Mode of Action
It is known that similar compounds interact with their targets to inhibit biofilm formation .
Biochemical Pathways
Similar compounds have been found to inhibit the formation of biofilms, which are complex communities of microorganisms .
Result of Action
Similar compounds have been found to inhibit the formation of biofilms, which could potentially disrupt the growth and survival of microorganisms .
Preparation Methods
The synthesis of 1-Ethyl-5-fluoro-3-methyl-1H-pyrazole-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazole ring, followed by the introduction of the ethyl, fluoro, and carboxylic acid groups. The reaction conditions often involve the use of catalysts and specific reagents to achieve the desired substitutions and functionalizations. Industrial production methods may utilize optimized reaction conditions and scalable processes to ensure high yield and purity of the compound .
Chemical Reactions Analysis
1-Ethyl-5-fluoro-3-methyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, which can replace specific atoms or groups in the compound.
Addition: This reaction can add new groups to the pyrazole ring, potentially enhancing its reactivity or stability.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Ethyl-5-fluoro-3-methyl-1H-pyrazole-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Comparison with Similar Compounds
1-Ethyl-5-fluoro-3-methyl-1H-pyrazole-4-carboxylic acid can be compared with other similar compounds, such as:
3-Difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid: This compound has a difluoromethyl group instead of an ethyl group, which can affect its reactivity and applications.
4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid:
Properties
IUPAC Name |
1-ethyl-5-fluoro-3-methylpyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FN2O2/c1-3-10-6(8)5(7(11)12)4(2)9-10/h3H2,1-2H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSHKCSUPBXMWAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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